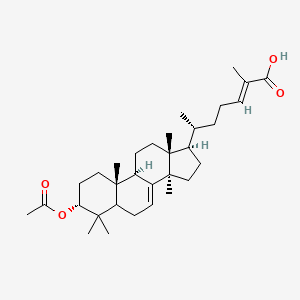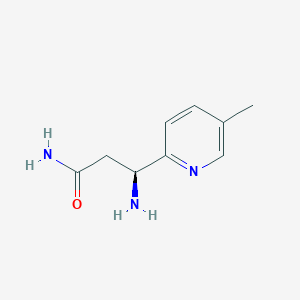
(1R)-1-(pyrimidin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(pyrimidin-2-yl)propan-1-amine is an organic compound that features a pyrimidine ring attached to a propan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(pyrimidin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and a suitable propan-1-amine derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
(1R)-1-(pyrimidin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which (1R)-1-(pyrimidin-2-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(pyrimidin-2-yl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain.
(1R)-1-(pyrimidin-2-yl)ethan-1-amine: Similar structure but with one less carbon in the alkyl chain.
(1R)-1-(pyrimidin-2-yl)propan-2-amine: Similar structure but with the amine group attached to the second carbon.
Uniqueness
(1R)-1-(pyrimidin-2-yl)propan-1-amine is unique due to its specific arrangement of the pyrimidine ring and the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1R)-1-pyrimidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3/t6-/m1/s1 |
Clé InChI |
JOHQIHUUHOFUKE-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](C1=NC=CC=N1)N |
SMILES canonique |
CCC(C1=NC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


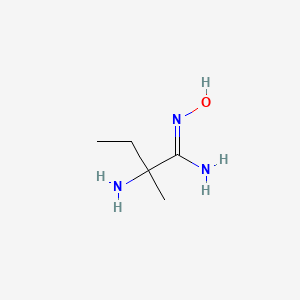
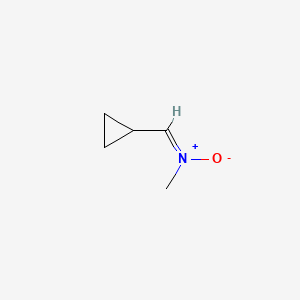
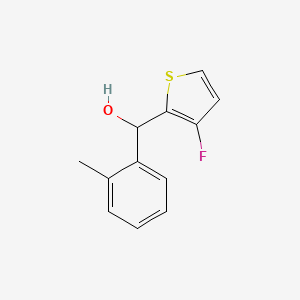
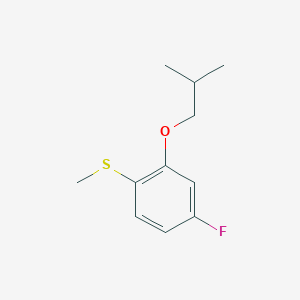
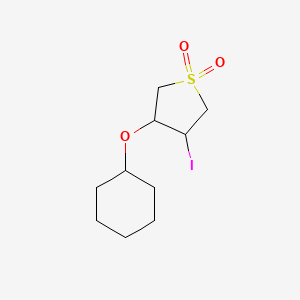
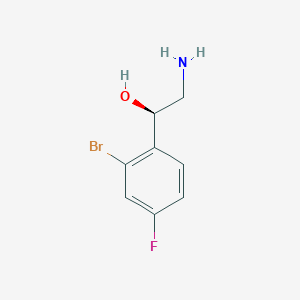

![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)
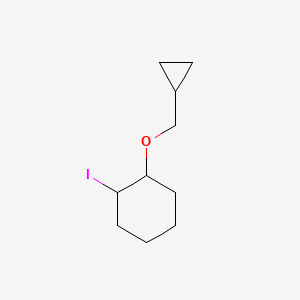

![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)
